molecular formula C9H8FNO B1442838 2-(4-Fluorophenyl)-2-methoxyacetonitrile CAS No. 1354961-79-7

2-(4-Fluorophenyl)-2-methoxyacetonitrile

Cat. No. B1442838
M. Wt: 165.16 g/mol
InChI Key: AXZDZULCUNJNHT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-methoxyacetonitrile is a chemical compound with a molecular formula of C9H8FNO. It is a derivative of acetonitrile, which is a colorless liquid that is used as a polar aprotic solvent in organic synthesis and in the purification of butadiene . The compound contains a fluorophenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) that has one of its hydrogen atoms replaced by a fluorine atom .

Scientific Research Applications

Antimicrobial Activity

2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound related to 2-(4-Fluorophenyl)-2-methoxyacetonitrile, has been synthesized and tested for antimicrobial activity. Novel Schiff bases derived from this compound demonstrated significant antimicrobial activity, suggesting potential applications in combating microbial infections (Puthran et al., 2019).

Pharmaceutical Analysis

In the pharmaceutical industry, related compounds are used as fluorogenic labeling agents for high-performance liquid chromatography (HPLC) analyses of various acids in pharmaceutical formulations. This method enhances the ability to analyze and quality-control pharmaceutical products (Gatti et al., 1996).

Cholesterol Absorption Inhibition

Compounds like 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone, structurally related to 2-(4-Fluorophenyl)-2-methoxyacetonitrile, have been studied for their cholesterol absorption inhibition properties. This has implications for developing treatments against high cholesterol and associated cardiovascular diseases (Rosenblum et al., 1998).

Fluorescent Probes in Chemistry

Derivatives of 2-(4-Fluorophenyl)-2-methoxyacetonitrile are used in the design of fluorescent probes for various applications, including pH and metal cation sensing. These probes have significant potential in analytical chemistry, biochemistry, and environmental monitoring (Tanaka et al., 2001).

Proton Exchange Membranes

Compounds with methoxyphenyl groups, akin to 2-(4-Fluorophenyl)-2-methoxyacetonitrile, have been synthesized for use in proton exchange membranes. These membranes are crucial in fuel cell applications, demonstrating the compound's relevance in renewable energy technologies (Wang et al., 2012).

Anticancer Research

In cancer research, derivatives like 2-(3-fluorophenyl)-6-methoxyquinolin-4-one, structurally similar to 2-(4-Fluorophenyl)-2-methoxyacetonitrile, have been synthesized and evaluated for their cytotoxic activity against tumor cell lines. This highlights its potential use in developing new anticancer drugs (Chou et al., 2010).

Electrochemical and Spectroscopic Studies

The electrochemical and spectroscopic properties of polymers synthesized from compounds similar to 2-(4-Fluorophenyl)-2-methoxyacetonitrile have been studied, revealing applications in materials science for electronic and photonic devices (Wei et al., 2006).

properties

IUPAC Name

2-(4-fluorophenyl)-2-methoxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZDZULCUNJNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#N)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-methoxyacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Li, H Pan, X Meng, X Zhang - Synthetic Communications, 2020 - Taylor & Francis
An efficient and convenient Strecker-type addition of various substituted aromatic acetals, heteroaromatic acetals and α, β-unsaturated acetals with trimethylsilyl cyanide (TMSCN) is …
Number of citations: 6 www.tandfonline.com
H Zhang, M Mirshekari - Journal of Coordination Chemistry, 2021 - Taylor & Francis
Full article: Synthesis of Pd supported on 3,4-diaminobenzoic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for synthesis of 2-methoxy-2-phenylacetonitrile derivative …
Number of citations: 2 www.tandfonline.com
M Sun, W Liu, W Wu, Q Li, D Song, L Yan… - Inorganic and Nano …, 2021 - Taylor & Francis
Full article: Synthesis and characterization of Pd supported on methane diamine (propyl silane) functionalized Fe3O4 nanoparticles as a magnetic catalyst for synthesis of α-…
Number of citations: 0 www.tandfonline.com

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